molecular formula C19H19BrN2O2 B2716478 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1008665-47-1

1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2716478
CAS No.: 1008665-47-1
M. Wt: 387.277
InChI Key: DRROGTILGZLHIQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 2-bromo-4-methylphenyl group and a 4-ethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 2-bromo-4-methylphenyl group and the 4-ethylphenylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
  • 1-(2-Bromo-4-methylphenyl)-3-[(4-phenyl)amino]pyrrolidine-2,5-dione
  • 1-(2-Bromo-4-methylphenyl)-3-[(4-isopropylphenyl)amino]pyrrolidine-2,5-dione

Uniqueness

1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is unique due to the specific combination of substituents on the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-13-5-7-14(8-6-13)21-16-11-18(23)22(19(16)24)17-9-4-12(2)10-15(17)20/h4-10,16,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROGTILGZLHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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